molecular formula C19H41NO B14323340 N-Methyl-N-octyldecan-1-amine N-oxide CAS No. 110676-14-7

N-Methyl-N-octyldecan-1-amine N-oxide

Cat. No.: B14323340
CAS No.: 110676-14-7
M. Wt: 299.5 g/mol
InChI Key: WISDLYCMOOYQTB-UHFFFAOYSA-N
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Description

N-Methyl-N-octyldecan-1-amine N-oxide is a tertiary amine oxide with the molecular formula C19H41NO. It is a zwitterionic surfactant commonly used in various industrial and scientific applications due to its amphiphilic nature. This compound is known for its ability to stabilize emulsions and enhance the solubility of hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-octyldecan-1-amine N-oxide can be synthesized through the oxidation of N-Methyl-N-octyldecan-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction is carried out under controlled conditions to ensure the formation of the desired N-oxide without over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using hydrogen peroxide due to its cost-effectiveness and availability. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-octyldecan-1-amine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong conditions, although this is less common.

    Reduction: Reduction of the N-oxide back to the amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peroxycarboxylic acids (RCOOOH)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Further oxidized products, though rare

    Reduction: N-Methyl-N-octyldecan-1-amine

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

N-Methyl-N-octyldecan-1-amine N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-octyldecan-1-amine N-oxide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is crucial in applications such as emulsification, solubilization, and stabilization of colloidal systems .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-octadecylamine
  • N,N-Dimethyldodecylamine N-oxide
  • Lauryldimethylamine N-oxide

Uniqueness

N-Methyl-N-octyldecan-1-amine N-oxide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in stabilizing emulsions and solubilizing hydrophobic compounds compared to other amine oxides with shorter or longer alkyl chains .

Properties

CAS No.

110676-14-7

Molecular Formula

C19H41NO

Molecular Weight

299.5 g/mol

IUPAC Name

N-methyl-N-octyldecan-1-amine oxide

InChI

InChI=1S/C19H41NO/c1-4-6-8-10-12-13-15-17-19-20(3,21)18-16-14-11-9-7-5-2/h4-19H2,1-3H3

InChI Key

WISDLYCMOOYQTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCC)[O-]

Origin of Product

United States

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